![molecular formula C17H17N5O2S3 B2570969 N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1798540-46-1](/img/structure/B2570969.png)
N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Description
N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
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Mechanism of Action
Thiadiazoles
are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been found to possess various biological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
Thiazolopyridines
, on the other hand, are a class of organic compounds that contain a fused ring system with a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) and a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms). While specific information about the biological activities of thiazolopyridines is limited, related compounds, such as thiazoles and pyridines, are known to have various biological activities, including antimicrobial, antiviral, and anticancer properties .
Biological Activity
N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS Number: 1798540-46-1) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and notably its biological activity against various pathogens.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N5O2S3, with a molecular weight of 419.6 g/mol. The structural components include a thiadiazole moiety and a thiazolo[5,4-c]pyridine framework, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C17H17N5O2S3 |
Molecular Weight | 419.6 g/mol |
CAS Number | 1798540-46-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the cyclization of thioamide and hydrazonoyl halide intermediates under basic conditions.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of thiadiazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, various thiazole derivatives were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited antibacterial effects significantly stronger than the control antibiotic Oxytetracycline:
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Thiazole Derivative A | 7.8 | 15.6 |
Thiazole Derivative B | 15.6 | 31.25 |
Control (Oxytetracycline) | 62.5 | 125 |
The evaluated compounds showed between twofold to sixteenfold increased antibacterial effects compared to Oxytetracycline .
Antioxidant Activity
Thiazole derivatives have also been reported to possess antioxidant properties. A study investigating the antioxidant activity of thiazolidinone derivatives indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The structural features allow for binding to enzymes or receptors that are crucial for microbial survival or proliferation.
Properties
IUPAC Name |
N-[5-(4-propylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S3/c1-2-3-12-14(27-21-20-12)16(24)22-6-4-11-13(8-22)26-17(18-11)19-15(23)10-5-7-25-9-10/h5,7,9H,2-4,6,8H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRFRWVEYCADIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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